molecular formula C13H15N5O4S B10898069 2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide

2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide

Cat. No.: B10898069
M. Wt: 337.36 g/mol
InChI Key: HZPKIHRSUZGXCF-UHFFFAOYSA-N
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Description

5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with an isopropyl group, a nitro-pyrazole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetylation: The nitro-pyrazole is acetylated using acetic anhydride to form the acetyl derivative.

    Amidation: The acetylated nitro-pyrazole is reacted with 5-isopropyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, hydrochloric acid, water.

    Oxidation: Potassium permanganate, m-chloroperbenzoic acid.

Major Products

    Reduction: 5-ISOPROPYL-2-{[2-(4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE.

    Substitution: 5-ISOPROPYL-3-THIOPHENECARBOXYLIC ACID and 2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE.

    Oxidation: Various oxidized derivatives of the thiophene ring.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent or its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiophene and pyrazole rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-ISOPROPYL-2-{[2-(4-AMINO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE: A reduced form of the compound with an amino group instead of a nitro group.

    5-ISOPROPYL-3-THIOPHENECARBOXYLIC ACID: A simpler derivative lacking the pyrazole moiety.

    2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE: A derivative lacking the thiophene ring.

Uniqueness

The uniqueness of 5-ISOPROPYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N5O4S

Molecular Weight

337.36 g/mol

IUPAC Name

2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-5-propan-2-ylthiophene-3-carboxamide

InChI

InChI=1S/C13H15N5O4S/c1-7(2)10-3-9(12(14)20)13(23-10)16-11(19)6-17-5-8(4-15-17)18(21)22/h3-5,7H,6H2,1-2H3,(H2,14,20)(H,16,19)

InChI Key

HZPKIHRSUZGXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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